molecular formula C23H27NO3 B12365794 6-O-Desmethyl donepezil-d7

6-O-Desmethyl donepezil-d7

Cat. No.: B12365794
M. Wt: 372.5 g/mol
InChI Key: DJRBBQJREIMIEU-SLKCBCNNSA-N
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Description

6-O-Desmethyl donepezil-d7 is a deuterated analog of 6-O-Desmethyl donepezil. This compound is primarily used as a stable isotope-labeled internal standard in pharmacokinetic studies. The deuterium labeling helps in differentiating the compound from its non-labeled counterpart during mass spectrometric analysis, making it a valuable tool in drug metabolism and pharmacokinetic research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Desmethyl donepezil-d7 involves the incorporation of deuterium atoms into the 6-O-Desmethyl donepezil molecule. This is typically achieved through hydrogen-deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents, ensuring the efficient incorporation of deuterium atoms. Quality control measures are also implemented to ensure the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

6-O-Desmethyl donepezil-d7 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents involved .

Scientific Research Applications

6-O-Desmethyl donepezil-d7 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

6-O-Desmethyl donepezil-d7 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

6-O-Desmethyl donepezil-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Properties

Molecular Formula

C23H27NO3

Molecular Weight

372.5 g/mol

IUPAC Name

2-[[1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-6-hydroxy-5-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D,15D2

InChI Key

DJRBBQJREIMIEU-SLKCBCNNSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)O)OC)[2H])[2H]

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O

Origin of Product

United States

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